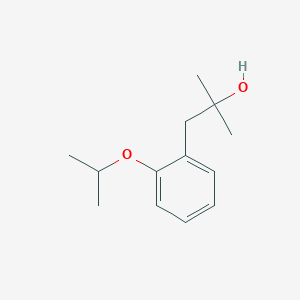

1-(2-Isopropoxyphenyl)-2-methylpropan-2-OL

Description

1-(2-Isopropoxyphenyl)-2-methylpropan-2-ol is a tertiary alcohol derivative featuring a 2-isopropoxyphenyl substituent at the 1-position of a 2-methylpropan-2-ol core. Its molecular formula is C₁₃H₂₀O₂, with a molecular weight of 208.29 g/mol. The isopropoxy group at the ortho position of the phenyl ring introduces steric and electronic effects that influence its reactivity and physical properties .

Properties

IUPAC Name |

2-methyl-1-(2-propan-2-yloxyphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-10(2)15-12-8-6-5-7-11(12)9-13(3,4)14/h5-8,10,14H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGLXKGFMGRSJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1CC(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001239117 | |

| Record name | Benzeneethanol, α,α-dimethyl-2-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443307-12-7 | |

| Record name | Benzeneethanol, α,α-dimethyl-2-(1-methylethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443307-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, α,α-dimethyl-2-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isopropoxyphenyl)-2-methylpropan-2-OL typically involves the reaction of 2-isopropoxyphenol with suitable reagents to introduce the methylpropan-2-ol group. One common method is the alkylation of 2-isopropoxyphenol with an appropriate alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the phenol, allowing it to react with the alkyl halide to form the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Isopropoxyphenyl)-2-methylpropan-2-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1-(2-Isopropoxyphenyl)-2-methylpropan-2-OL has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Isopropoxyphenyl)-2-methylpropan-2-OL involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby influencing their activity.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

| Compound Name | Substituent | Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 1-(2-Isopropoxyphenyl)-2-methylpropan-2-ol | 2-Isopropoxyphenyl | Ether, tertiary alcohol | C₁₃H₂₀O₂ | 208.29 |

| 1-(4-Bromophenyl)-2-methylpropan-2-ol | 4-Bromophenyl | Aryl halide, tertiary alcohol | C₁₀H₁₃BrO | 229.12 |

| 1-(4-Chlorophenyl)-2-methylpropan-2-ol | 4-Chlorophenyl | Aryl halide, tertiary alcohol | C₁₀H₁₃ClO | 184.66 |

| 1-(Dibenzylamino)-2-methylpropan-2-ol | Dibenzylamino | Tertiary amine, tertiary alcohol | C₁₈H₂₃NO | 269.38 |

| 1-(Naphthalen-1-yl)-2-methylpropan-2-ol | Naphthalen-1-yl | Polycyclic aromatic, tertiary alcohol | C₁₄H₁₆O | 200.28 |

| 1-((4-Chlorophenyl)thio)-2-methylpropan-2-ol | 4-Chlorophenylthio | Thioether, tertiary alcohol | C₁₀H₁₃ClOS | 216.72 |

Key Observations :

- Aryl vs. Alkoxy Substituents : The isopropoxy group in the target compound enhances polarity compared to halogenated analogs (e.g., 4-bromo or 4-chloro derivatives), improving solubility in polar aprotic solvents .

- Thioether vs. Ether : The thioether analog () exhibits a lower chemical shift for the sulfur-bearing carbon (~δ 45 ppm in ¹³C NMR) compared to the ether oxygen (δ 60–70 ppm), reflecting differences in electronegativity .

Physicochemical Properties

Table 2: Physical Property Comparison

| Compound Name | Boiling Point (°C) | Melting Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|

| This compound | Not reported | Not reported | High in ethanol, DMSO |

| 1-(4-Bromophenyl)-2-methylpropan-2-ol | 285–290 | 75–78 | Moderate in chloroform |

| 1-(Dibenzylamino)-2-methylpropan-2-ol | >300 | 120–125 | Low in water, high in THF |

| 1-(Naphthalen-1-yl)-2-methylpropan-2-ol | 310–315 | 90–95 | Low in methanol |

Key Observations :

- The target compound’s ether linkage likely increases its boiling point relative to halogenated analogs but remains lower than polycyclic aromatic derivatives (e.g., naphthyl-substituted) due to reduced van der Waals interactions .

- Tertiary amines (e.g., dibenzylamino derivative) exhibit lower solubility in water due to reduced hydrogen-bonding capacity compared to alcohols .

Spectroscopic Data

Table 3: NMR and MS Data Comparison

| Compound Name | ¹H NMR Highlights (δ, ppm) | ¹³C NMR Highlights (δ, ppm) | MS Fragmentation Patterns |

|---|---|---|---|

| This compound | - 1.25 (s, 6H, CH₃) - 4.50 (septet, 1H, OCH) - 6.8–7.3 (m, 4H, Ar-H) |

- 70.2 (C-O) - 125–140 (Ar-C) - 31.5 (CH₃) |

[M]+ m/z 208, base peak at 91 (C₇H₇O+) |

| 1-(4-Chlorophenyl)-2-methylpropan-2-ol | - 1.30 (s, 6H, CH₃) - 7.25–7.45 (d, 2H, Ar-H) |

- 45.1 (C-Cl) - 128–134 (Ar-C) |

[M]+ m/z 184, Cl isotope pattern |

| 1-((4-Chlorophenyl)thio)-2-methylpropan-2-ol | - 1.22 (s, 6H, CH₃) - 7.30–7.50 (d, 2H, Ar-H) |

- 44.8 (C-S) - 126–132 (Ar-C) |

[M]+ m/z 216, S isotope peak |

Key Observations :

- The isopropoxy group’s methyl protons in the target compound appear as a singlet (δ 1.25), while the methine proton (OCH) shows a septet (δ 4.50) due to coupling with two methyl groups .

- Aromatic protons in ortho-substituted derivatives (e.g., target compound) exhibit complex splitting (multiplet at δ 6.8–7.3) compared to para-substituted analogs (doublets at δ 7.25–7.45) .

Biological Activity

1-(2-Isopropoxyphenyl)-2-methylpropan-2-OL, also known as a specific isopropoxyphenyl alcohol derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may influence its interactions with biological systems, including enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H18O2

- Molecular Weight : 210.28 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose homeostasis.

- Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways related to inflammation and metabolic regulation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of cell membrane integrity and inhibition of critical metabolic processes.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. Studies suggest that it may reduce the expression of pro-inflammatory cytokines and inhibit pathways associated with chronic inflammation, such as NF-kB signaling. This makes it a candidate for further research in the context of inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in clinical isolates. The Minimum Inhibitory Concentration (MIC) values were determined against various strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

These results indicate a promising profile for potential therapeutic applications in treating infections.

Study 2: Anti-inflammatory Activity

In a model of induced inflammation in rats, the administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. The following table summarizes the findings:

| Treatment Group | Edema Reduction (%) | Cytokine Level (pg/mL) |

|---|---|---|

| Control | 0 | 150 |

| Low Dose | 30 | 120 |

| High Dose | 60 | 80 |

This suggests that higher doses may enhance the anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.